

Application Notes and Protocols for Conjugating Azido-PEG2-azide to Antibodies

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Compound of Interest

Compound Name: Azido-PEG2-azide

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Introduction

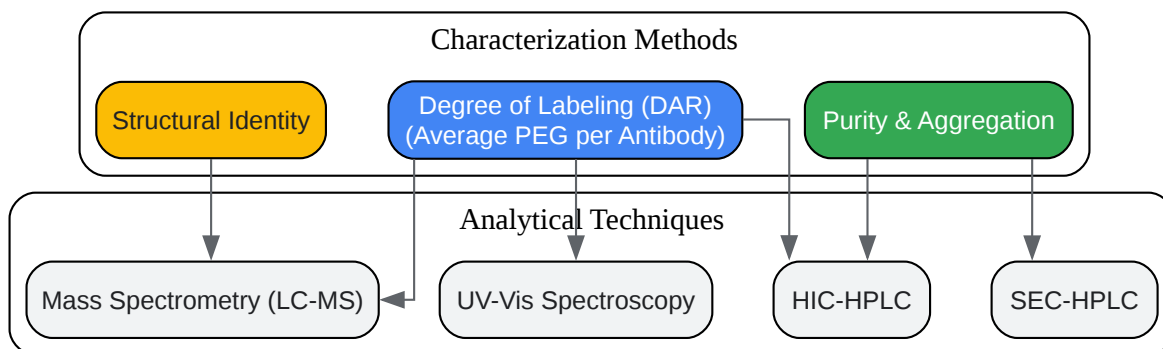
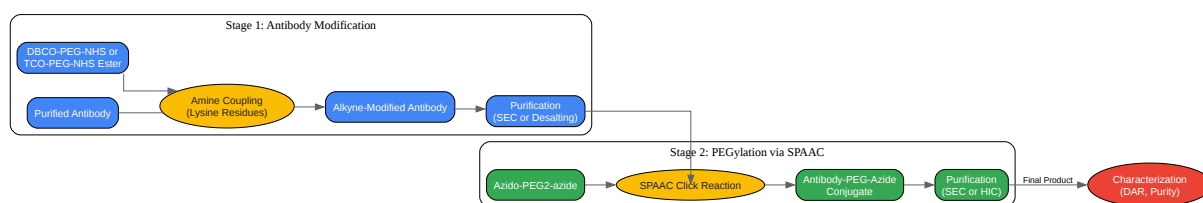
The conjugation of polyethylene glycol (PEG) to antibodies, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of antibody-based biologics. PEGylation can improve solubility, increase serum half-life, and reduce the immunogenicity of the antibody. This document provides detailed application notes and experimental protocols for the conjugation of a homo-bifunctional PEG linker, **Azido-PEG2-azide**, to antibodies.

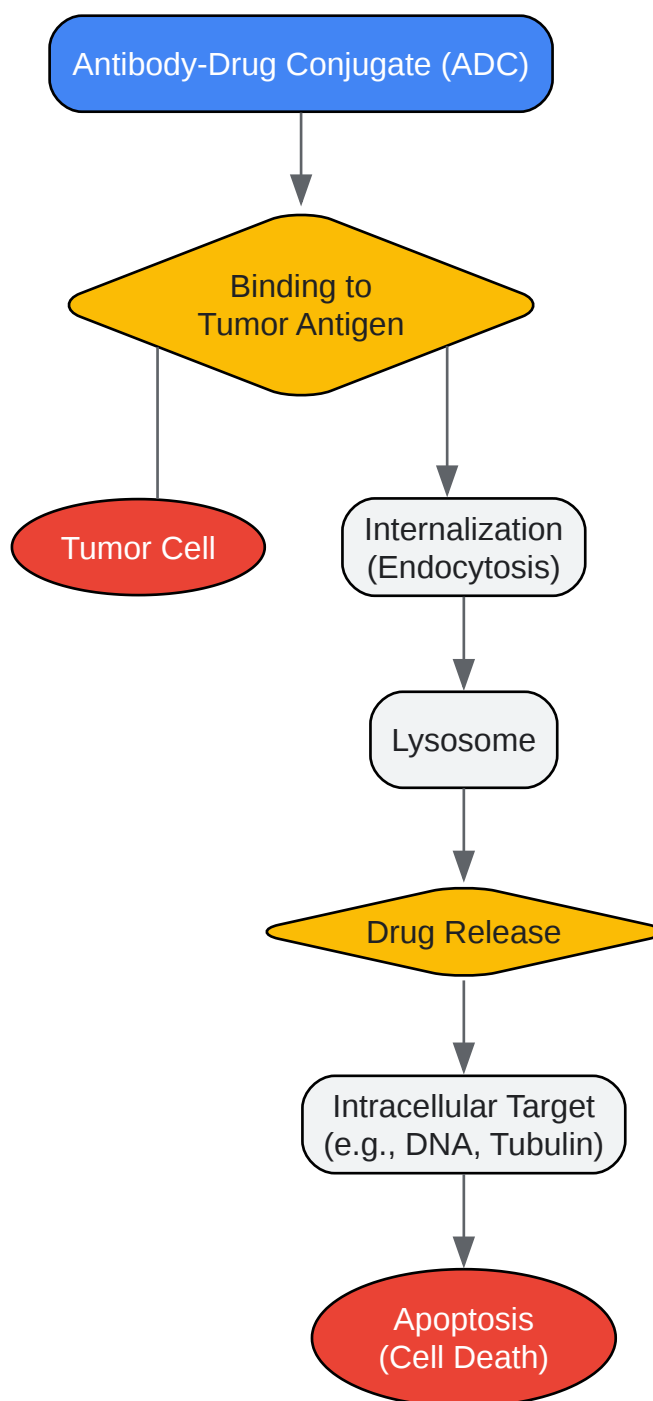
This two-step conjugation strategy involves the initial modification of the antibody to introduce a bioorthogonal reactive handle, followed by the "click" reaction with the **Azido-PEG2-azide** linker. The terminal azide group on the conjugated PEG linker is then available for subsequent attachment of a payload, such as a cytotoxic drug for an antibody-drug conjugate (ADC), an imaging agent, or other molecules of interest. This modular approach offers versatility and precise control over the final conjugate's composition.

The primary methods detailed herein are based on copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which offers high efficiency and biocompatibility.^[1]

Experimental Workflow Overview

The overall process for conjugating **Azido-PEG2-azide** to an antibody is a two-stage approach. The first stage is the introduction of a strained alkyne group onto the antibody. The second stage is the bioorthogonal reaction of the alkyne-modified antibody with the **Azido-PEG2-azide** linker.





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References

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